molecular formula C15H13N3O3 B2706083 N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide CAS No. 1448068-80-1

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide

Cat. No. B2706083
CAS RN: 1448068-80-1
M. Wt: 283.287
InChI Key: TXVBBDPDJICWMD-UHFFFAOYSA-N
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Description

“N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide” is a complex organic compound. It contains a cyanophenyl group, a furan ring, and an oxalamide group . These groups are common in many biologically active compounds .


Molecular Structure Analysis

The compound contains several functional groups including a cyanophenyl group, a furan ring, and an oxalamide group . These groups can participate in various chemical reactions.

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

N1-(2-cyanophenyl)-N2-(2-(furan-3-yl)ethyl)oxalamide, as a chemical entity, does not have direct mentions in the provided literature. However, related compounds, particularly involving furan derivatives and oxalamide functionalities, showcase a range of synthetic methods and applications in creating complex molecular structures. For instance, the photoinduced direct oxidative annulation technique facilitates the creation of highly functionalized polyheterocyclic compounds. This method, notable for its absence of transition metals and oxidants, leverages the excited-state intramolecular proton transfer (ESIPT) phenomenon to generate compounds with potential utility in various fields including material science and pharmacology (Zhang et al., 2017).

Novel Synthetic Approaches

Innovative synthetic routes to oxalamides and related structures highlight the versatility of these compounds. A novel one-pot approach for synthesizing N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides demonstrates the efficiency and practicality of generating these compounds from precursors such as 3-(2-nitroaryl)oxirane-2-carboxamides, through mechanisms like the Meinwald rearrangement and novel rearrangement sequences. This methodology presents a broad applicability in producing both anthranilic acid derivatives and oxalamides, underscoring the relevance of such compounds in medicinal chemistry and material sciences (Mamedov et al., 2016).

Application in Catalysis

N,N'-Bisoxalamides have been identified as enhancing agents for the catalytic activity in copper-catalyzed coupling reactions. Specifically, N,N'-Bis(furan-2-ylmethyl)oxalamide (BFMO) has shown efficacy in promoting N-arylation of anilines and cyclic secondary amines. This application is significant for the pharmaceutical industry, where such coupling reactions are foundational in the synthesis of complex molecules, including drug candidates. The ability of these ligands to facilitate reactions under mild conditions with a broad range of substrates is particularly valuable (Bhunia et al., 2017).

Antimicrobial Applications

Compounds related to oxalamides and furan derivatives have been investigated for their antimicrobial properties. The synthesis of secondary amine oxalates and their evaluation against bacterial strains reveal high levels of antibacterial activity. Such findings are pivotal for the development of new antimicrobial agents, addressing the growing concern of antibiotic resistance. Research into the structure-activity relationships of these compounds could lead to the discovery of novel therapeutic agents (Arutyunyan et al., 2013).

properties

IUPAC Name

N'-(2-cyanophenyl)-N-[2-(furan-3-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N3O3/c16-9-12-3-1-2-4-13(12)18-15(20)14(19)17-7-5-11-6-8-21-10-11/h1-4,6,8,10H,5,7H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXVBBDPDJICWMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)NC(=O)C(=O)NCCC2=COC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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